molecular formula C22H24Cl3N3O3S2 B2998419 Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 330684-98-5

Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2998419
CAS No.: 330684-98-5
M. Wt: 548.92
InChI Key: SCVDLZHOQFHHQH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a thioureido group, a trichloroethyl moiety, and a 4-methylbenzamido side chain. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities . The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-6-4-5-7-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-10-8-12(2)9-11-13/h8-11,20H,3-7H2,1-2H3,(H,26,29)(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVDLZHOQFHHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C22H24Cl3N3O3S2
  • Molecular Weight : 548.92 g/mol
  • IUPAC Name : Ethyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, similar compounds have shown effectiveness against HIV-1 by inhibiting viral replication and cytopathicity at low concentrations (50% effective concentration ranging from 0.056 to 0.52 µM) .
  • Anticancer Potential : There is emerging evidence that compounds with similar structural motifs can induce apoptosis in cancer cells. The presence of the trichloroethyl and thiourea groups may enhance the compound's ability to disrupt cellular processes critical for tumor growth.
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. This could lead to altered drug metabolism or enhanced efficacy of co-administered drugs.

Biological Activity Summary

Activity TypeMechanism/EffectReference
AntiviralInhibits HIV-1 replication
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antiviral Studies : A study on related compounds demonstrated significant antiviral activity against HIV-1. The mechanism involved the disruption of viral replication cycles and prevention of cytopathic effects on host cells .
  • Cancer Research : Investigations into the anticancer properties of structurally similar compounds have shown promising results in vitro. These studies highlighted the ability to induce apoptosis in various cancer cell lines through activation of caspase pathways .
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

(a) Ethyl 2-(3,3-Dibutylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Replaces the trichloro-4-methylbenzamido group with dibutylthiourea.
  • Properties: Exhibits a planar ester group and disordered cyclohexene methylene groups in its crystal structure.
  • Bioactivity: Not explicitly reported, but thioureido derivatives are associated with anticancer activity .

(b) Ethyl 2-(4-Chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate

  • Structure : Substitutes the tetrahydrobenzo[b]thiophene core with a simpler thiophene ring and a 4-chlorobenzamido group.
  • However, the absence of the tetrahydrobenzo ring reduces conformational rigidity, which may lower target specificity .

(c) Ethyl 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Features a 3-methoxybenzamido group instead of 4-methylbenzamido.

Bioactivity Comparison

Anticancer Activity

  • Target Compound : Pending specific data, but structurally related thioureido-thiophene derivatives (e.g., compound 6 in ) show IC₅₀ values of 8–12 µM against HeLa cells.
  • Ethyl 2-(2-Cyano-3-(4-nitrophenyl)acrylamido) derivative: Exhibits superior antioxidant activity (IC₅₀: 18 µM in DPPH assay) but weaker anticancer effects (IC₅₀: >50 µM) .

Antioxidant and Antimicrobial Profiles

  • Ethyl 2-(2-Cyano-3-(4-hydroxyphenyl)acrylamido) derivative: Demonstrates 82% radical scavenging at 100 µg/mL, attributed to the electron-donating hydroxy group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 2-Benzamido Derivative Ethyl 2-(3-Methoxybenzamido)
Molecular Weight ~550.8 g/mol 353.43 g/mol 359.44 g/mol
Rotatable Bonds 8 5 6
Polar Surface Area ~140 Ų 85 Ų 92 Ų
Predicted Bioavailability Moderate (Veber’s rules: ≤10 rotatable bonds, PSA ≤140 Ų) High High

The target compound’s higher molecular weight and rotatable bond count (8 vs. 5–6 in analogues) may limit oral bioavailability despite meeting Veber’s thresholds .

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves a multi-step reaction sequence starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:

  • Thioureido formation : Reacting the amine group with 2,2,2-trichloro-1-(4-methylbenzamido)ethyl isothiocyanate in toluene under reflux (112°C for 3 hours) .
  • Purification : Recrystallization using ethanol or methanol after monitoring reaction completion via TLC .
  • Characterization : Confirm structure using IR (C=O, C=S, and NH stretches), 1^1H/13^{13}C NMR (e.g., thioureido NH protons at δ 10.2–11.5 ppm), and HRMS .

Q. Which solvents and catalysts optimize the thioureido coupling reaction?

  • Solvents : Toluene or dichloromethane are preferred for their ability to dissolve intermediates and stabilize reactive isocyanates .
  • Catalysts : Piperidine/acetic acid systems are effective for Knoevenagel condensations in related analogs, improving yields by 15–20% .

Q. How is the compound purified, and what analytical methods validate purity?

  • Recrystallization : Ethanol or methanol are optimal for removing unreacted starting materials, yielding purity >95% .
  • Validation : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane), HPLC (retention time 8–10 min with MeCN:H2_2O gradient), and melting point consistency (e.g., 197–199°C) .

Advanced Research Questions

Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility?

  • In silico models : Use molecular docking to assess AO binding affinity, focusing on the tetrahydrobenzo[b]thiophene core’s electron-deficient regions .
  • Metabolic hotspots : The trichloroethyl group is prone to oxidative dechlorination, as shown in analogs with 40–60% hepatic clearance in vitro .

Q. How do structural modifications (e.g., substituents on the benzamide group) affect anticancer activity?

  • Electron-withdrawing groups : 4-Nitrobenzamide analogs (e.g., compound 15) show IC50_{50} = 1.2 µM against MCF-7 cells due to enhanced electrophilicity .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) reduce activity by 50%, likely due to impaired target binding .

Q. What experimental designs reconcile contradictory cytotoxicity data across studies?

  • Variables to control :
  • Assay conditions : Use standardized MTT protocols (e.g., 48-hour incubation, 10% FBS) to minimize variability .
  • Cell lines : Compare results in both adherent (e.g., HepG2) and suspension (e.g., Jurkat) models to assess tissue-specific effects .

Q. How is in vivo efficacy evaluated, and what pharmacokinetic parameters are critical?

  • Mouse xenograft models : Administer 50 mg/kg/day intraperitoneally for 14 days, monitoring tumor volume reduction (≥60% in MDA-MB-231 models) .
  • PK metrics : Prioritize half-life (>4 hours) and oral bioavailability (>20%) by modifying the ethyl ester to a methyl group, improving solubility .

Methodological Guidance Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Thioureido (C=S)1210–1250NH: 10.2–11.5 (s, 1H)178–182 (C=S)
Tetrahydrobenzo[b]thiophene1600–1650 (C=C)CH2_2: 1.5–2.1 (m, 4H)25–30 (cyclohexyl CH2_2)
Ethyl ester (COOEt)1720–1740OCH2_2CH3_3: 4.1–4.3 (q)165–170 (C=O)

Q. Table 2: Optimization of Cyclocondensation Reactions

SolventCatalystTemp (°C)Yield (%)Reference
ToluenePiperidine11078
DCMNone2545
EthanolAcOH8065

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